molecular formula C20H23N7O B1668542 CGP-79807 CAS No. 1229665-91-1

CGP-79807

Cat. No.: B1668542
CAS No.: 1229665-91-1
M. Wt: 377.4 g/mol
InChI Key: YREVWYJUWQLUFX-KOMQPUFPSA-N
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Description

CGP-79807 is a complex organic compound with a unique structure that combines a benzonitrile moiety with a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP-79807 typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Purine Derivative:

    Coupling with Benzonitrile: The final step involves the coupling of the purine derivative with benzonitrile under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

CGP-79807 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.

Scientific Research Applications

CGP-79807 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CGP-79807 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzonitrile derivatives and purine analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

CGP-79807 is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

1229665-91-1

Molecular Formula

C20H23N7O

Molecular Weight

377.4 g/mol

IUPAC Name

3-[[9-ethyl-2-[(4-hydroxycyclohexyl)amino]purin-6-yl]amino]benzonitrile

InChI

InChI=1S/C20H23N7O/c1-2-27-12-22-17-18(23-15-5-3-4-13(10-15)11-21)25-20(26-19(17)27)24-14-6-8-16(28)9-7-14/h3-5,10,12,14,16,28H,2,6-9H2,1H3,(H2,23,24,25,26)

InChI Key

YREVWYJUWQLUFX-KOMQPUFPSA-N

SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N

Canonical SMILES

CCN1C=NC2=C(N=C(N=C21)NC3CCC(CC3)O)NC4=CC=CC(=C4)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CGP-79807;  CGP 79807;  CGP79807;  UNII-532R2SRL4B;  CHEMBL172140;  532R2SRL4B;  SCHEMBL5842014;  SCHEMBL5842019;  BDBM50073763.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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